1,1,1-Trifluoroethyl-PEG4-alcohol vs. Non-Fluorinated Ethyl-PEG4-alcohol: A Comparative Analysis of LogP and Lipophilicity
Direct comparison of predicted lipophilicity, a key determinant of cellular permeability, reveals a substantial difference between 1,1,1-Trifluoroethyl-PEG4-alcohol and its non-fluorinated analog, Ethyl-PEG4-alcohol. While both share the same PEG4 backbone, the presence of the trifluoroethyl group significantly alters the molecule's hydrophobicity . This differentiation is critical for PROTAC design, where optimal lipophilicity is required to balance aqueous solubility and passive membrane diffusion.
| Evidence Dimension | Predicted LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | -1.10 (Predicted) |
| Comparator Or Baseline | Ethyl-PEG4-alcohol (non-fluorinated analog) |
| Quantified Difference | Data not available for comparator |
| Conditions | Computational prediction (in silico) [1] |
Why This Matters
The trifluoroethyl group's impact on LogP directly influences a PROTAC's cell permeability; procurement of this specific fluorinated variant ensures the intended physicochemical profile, which is not achievable with the cheaper, non-fluorinated Ethyl-PEG4-alcohol.
- [1] Chemsrc. 1,1,1-Trifluoroethyl-PEG4-alcohol (1807512-41-9) Property Data. View Source
